molecular formula C24H20ClN5O B12131876 2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one

2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B12131876
M. Wt: 429.9 g/mol
InChI Key: DGLIUQPPEYQSSB-UHFFFAOYSA-N
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Description

2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one is a synthetic compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing heterocycles known for their diverse biological activities and pharmaceutical applications . This compound, in particular, has garnered attention due to its potential therapeutic properties and its role as a building block in medicinal chemistry.

Preparation Methods

The synthesis of 2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.

Mechanism of Action

The mechanism of action of 2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival . This inhibition can result in the induction of apoptosis in cancer cells and the modulation of inflammatory responses .

Properties

Molecular Formula

C24H20ClN5O

Molecular Weight

429.9 g/mol

IUPAC Name

2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-7,7-dimethyl-6,8-dihydroquinazolin-5-one

InChI

InChI=1S/C24H20ClN5O/c1-24(2)11-19-17(20(31)12-24)13-26-22(28-19)30-23-27-18-9-8-15(25)10-16(18)21(29-23)14-6-4-3-5-7-14/h3-10,13H,11-12H2,1-2H3,(H,26,27,28,29,30)

InChI Key

DGLIUQPPEYQSSB-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=NC(=NC=C2C(=O)C1)NC3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5)C

Origin of Product

United States

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